molecular formula C22H19ClN6 B11209338 1-(5-chloro-2-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-amine

1-(5-chloro-2-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11209338
M. Wt: 402.9 g/mol
InChI Key: NPQXYCMEFDOYHU-UHFFFAOYSA-N
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Description

  • Core structure: Pyrazolo[3,4-d]pyrimidin-4-amine, a fused heterocyclic system enabling ATP-competitive binding to kinase domains.
  • Substituents: 1-position: 5-Chloro-2-methylphenyl group, enhancing lipophilicity and target engagement.

This compound likely shares pharmacological properties with structurally related analogs, such as kinase inhibition or antiparasitic activity, as observed in similar derivatives .

Properties

Molecular Formula

C22H19ClN6

Molecular Weight

402.9 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C22H19ClN6/c1-14-6-7-16(23)10-20(14)29-22-18(12-28-29)21(26-13-27-22)24-9-8-15-11-25-19-5-3-2-4-17(15)19/h2-7,10-13,25H,8-9H2,1H3,(H,24,26,27)

InChI Key

NPQXYCMEFDOYHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NCCC4=CNC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-chloro-2-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the indole and chlorinated phenyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

1-(5-chloro-2-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Coupling Reactions: The indole moiety can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

1-(5-chloro-2-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

The pyrazolo[3,4-d]pyrimidin-4-amine scaffold is highly modular, with substitutions at the 1- and 4-positions dictating target specificity and pharmacokinetic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
Compound Name 1-Substituent 4-Substituent Molecular Weight Key Biological Activity Reference
Target Compound 5-Chloro-2-methylphenyl 2-(1H-Indol-3-yl)ethyl ~434.9 (calc.) Inferred kinase inhibition -
1-(5-Chloro-2-methylphenyl)-N-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine 5-Chloro-2-methylphenyl 3-Chlorophenyl 377.2 Kinase inhibition (PfCDPK4)
1-(tert-Butyl)-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1NA-PP1) tert-Butyl 1-Naphthyl 317.4 Selective AS PKC inhibition
1-(Azetidin-3-ylmethyl)-3-(6-ethoxynaphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Azetidin-3-ylmethyl 6-Ethoxynaphthalen-2-yl 414.5 Antimalarial (PfCDPK4 inhibition)
N-Benzyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine 4-Chlorophenyl Benzyl 376.8 Kinase inhibition (Src/ABL targets)
Key Observations:

1-Substituent Effects :

  • Aromatic groups (e.g., 5-chloro-2-methylphenyl in the target compound) enhance hydrophobic interactions with kinase pockets, improving binding affinity .
  • Bulky substituents (e.g., tert-butyl in 1NA-PP1) confer selectivity for mutant kinases (e.g., AS PKC over WT PKC) .

4-Substituent Effects: Indole-ethylamine (target compound): The indole moiety may engage in π-stacking with aromatic residues in kinase domains, while the ethylamine linker improves solubility .

Therapeutic Applications: Antimalarial activity: Compounds with ethoxynaphthalene substituents (e.g., ) show nanomolar potency against Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4). Oncology: Derivatives targeting Src/ABL kinases (e.g., ) highlight the scaffold’s versatility in multi-target drug design.

Pharmacokinetic and Selectivity Profiles

  • Lipophilicity : The target compound’s indole-ethylamine group likely reduces logP compared to analogs with chlorophenyl or naphthyl substituents, balancing membrane permeability and solubility .
  • Selectivity : The absence of trifluoromethyl or tert-butyl groups (cf. ) may reduce off-target kinase interactions but requires validation via enzymatic assays.

Biological Activity

The compound 1-(5-chloro-2-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of oncology and anti-inflammatory treatments. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Molecular Characteristics

  • Molecular Formula : C22H22ClN3O
  • Molecular Weight : 375.89 g/mol
  • InChI Key : RSJIIOOJDKSIHD-HZHRSRAPSA-N
  • LogP : 3.4059
  • Hydrogen Bond Acceptors : 4
  • Hydrogen Bond Donors : 2

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to the one have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

These studies indicate that derivatives of pyrazolo[3,4-d]pyrimidine can exhibit significant cytotoxic effects, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound exhibits anti-inflammatory effects. Research has demonstrated that related indole derivatives possess substantial anti-inflammatory activity:

CompoundActivity (%)Reference
Ibuprofen (standard)86.4
Compound D70.7
Compound E49.5

The anti-inflammatory activity is likely mediated through inhibition of pro-inflammatory cytokines and pathways.

Study 1: Antitumor Efficacy

A study conducted by Zhang et al. focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives for antitumor activity. The lead compound exhibited an IC50 value of 0.71 µM against HepG-2 cells, demonstrating significant antiproliferative effects compared to standard treatments.

Study 2: Mechanistic Insights

Another investigation explored the mechanism of action for similar compounds, revealing that they inhibit key kinases involved in cancer progression. The inhibition of Aurora-A kinase was particularly noteworthy, with an IC50 value as low as 0.067 µM , indicating strong potential for therapeutic applications in cancer treatment.

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